molecular formula C12H18N4O2S B1438444 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1105190-48-4

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B1438444
CAS No.: 1105190-48-4
M. Wt: 282.36 g/mol
InChI Key: BSQOUGIOKSBADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound belonging to the thienopyrazole class. It exhibits a unique structure characterized by the fusion of a thiophene ring with a pyrazole ring, along with an acetamide group and a tetrahydrofuran moiety. This compound has gained interest in various fields of research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves multi-step procedures:

  • Formation of the Thienopyrazole Core: The synthesis begins with the construction of the thienopyrazole core, typically achieved through the reaction of 2-aminothiophene with hydrazine derivatives under acidic or basic conditions.

  • Introduction of the Acetamide Group: The core structure undergoes acylation using acetic anhydride or acyl chlorides to introduce the acetamide group.

  • Attachment of the Tetrahydrofuran Moiety: Finally, the functionalization with tetrahydrofuran is accomplished through nucleophilic substitution reactions involving a suitable halide precursor.

Industrial Production Methods

Industrial production may involve optimized processes to enhance yield and reduce by-products. Key steps include:

  • Efficient Catalysts: Utilization of catalysts to improve reaction efficiency.

  • Optimized Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice.

  • Purification Techniques: Advanced techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound undergoes oxidation reactions, typically with reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to various oxidation states.

  • Reduction: Reduction processes involving hydrogenation or reducing agents such as sodium borohydride can be employed to modify specific functional groups.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, hydrogen gas with palladium catalysts.

  • Substitution: Alkyl halides, acyl chlorides, and other electrophilic agents.

Major Products

The major products vary depending on the reaction conditions, but notable examples include oxidized derivatives, reduced compounds, and various substituted analogs with altered pharmacological properties.

Scientific Research Applications

Chemistry

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a valuable intermediate in the synthesis of more complex molecules. Its unique structure serves as a scaffold for developing new compounds with enhanced properties.

Biology

In biological research, this compound is used to study enzyme inhibition, receptor binding, and cellular pathways. Its potential to interact with various biological targets makes it an essential tool for understanding molecular mechanisms.

Medicine

The compound is investigated for its potential therapeutic applications. It shows promise in targeting specific diseases due to its ability to modulate biological pathways. Research focuses on its potential use in treatments for cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound finds applications in the development of novel materials, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it suitable for various industrial processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and proteins. Its mechanism of action involves:

  • Binding to Enzyme Active Sites: Inhibiting enzyme activity by occupying the active site.

  • Receptor Modulation: Altering receptor function through competitive or allosteric interactions.

  • Pathway Inhibition: Disrupting key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Compared to other thienopyrazole derivatives, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide stands out due to its unique substitution pattern and functional groups. Similar compounds include:

  • 2-(3-Amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-acetamide: Lacks the tetrahydrofuran moiety, resulting in different chemical properties.

  • N-(tetrahydrofuran-2-ylmethyl)-2-(4H-thieno[3,4-c]pyrazol-2(6H)-yl)-acetamide: Lacks the amino group, altering its biological activity.

Properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c13-12-9-6-19-7-10(9)15-16(12)5-11(17)14-4-8-2-1-3-18-8/h8H,1-7,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQOUGIOKSBADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 2
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 4
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.